molecular formula C18H22O3 B5220523 1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene

1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5220523
M. Wt: 286.4 g/mol
InChI Key: PMUKLFJBTZFSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of an ethyl group and a methoxyphenoxypropoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the reaction of 1-ethyl-4-hydroxybenzene with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Halogenated or nitro-substituted benzene derivatives

Scientific Research Applications

1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-15-8-10-16(11-9-15)20-12-5-13-21-18-7-4-6-17(14-18)19-2/h4,6-11,14H,3,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUKLFJBTZFSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.